2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride
Description
2-Chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 4-position, an acetyl hydrazide moiety, and a chloroacetamide group. Its molecular formula is C₈H₁₀ClN₃O₂S·HCl, with a molecular weight of 284.0 g/mol (calculated from ). The compound is commercially available as a research chemical (e.g., CAS 878465-86-2) and is utilized as a versatile scaffold in medicinal chemistry and drug discovery due to its reactive hydrazide and chloroacetamide functional groups, which enable diverse derivatization .
Structurally, the molecule combines a 4-methylthiazole core—a five-membered aromatic ring with nitrogen and sulfur atoms—with a chloroacetyl hydrazide side chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for laboratory applications .
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-methyl-1,3-thiazol-2-yl)acetohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S.ClH/c1-5-4-15-8(10-5)2-6(13)11-12-7(14)3-9;/h4H,2-3H2,1H3,(H,11,13)(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIMWKRFMOUKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)NNC(=O)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride typically involves the following steps:
Formation of 4-methyl-1,3-thiazol-2-yl acetic acid: : This can be achieved by reacting 4-methylthiazole with chloroacetic acid in the presence of a suitable catalyst.
Hydrazide Formation: : The acetic acid derivative is then reacted with hydrazine to form the hydrazide.
Chlorination: : The hydrazide is further chlorinated to introduce the chlorine atom at the desired position.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the chlorine atom or other functional groups.
Substitution: : Substitution reactions can occur at the thiazole ring or the hydrazide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation Products: : Thiazole-2-one derivatives.
Reduction Products: : Reduced thiazole derivatives or hydrazine derivatives.
Substitution Products: : Substituted thiazole or hydrazide derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives, including 2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride. Research indicates that compounds containing thiazole moieties exhibit notable activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus pneumoniae | High |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Moderate |
| Salmonella panama | Low |
Anticancer Potential
Recent investigations suggest that thiazole derivatives may possess anticancer properties. In vitro studies have shown that certain thiazole-containing compounds can selectively induce apoptosis in cancer cells while sparing normal cells, making them promising candidates for cancer therapy . The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant effects. Compounds similar to this compound have demonstrated efficacy in animal models, suggesting potential applications in treating epilepsy and other seizure disorders .
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted the antimicrobial activity of various thiazole derivatives against clinical isolates of bacteria. The results showed that compounds similar to this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria .
- Anticancer Research : A recent review focused on thiazole-based compounds indicated that derivatives like this compound could enhance the efficacy of existing chemotherapeutic agents by targeting cancer cell metabolism and survival pathways .
- Pharmacophore Modeling : Research utilizing pharmacophore-based modeling has identified key structural features in thiazole derivatives that contribute to their biological activity. This modeling helps guide the design of new compounds with improved selectivity and potency against specific diseases .
Mechanism of Action
The mechanism by which 2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The thiazole ring can bind to enzymes or receptors, leading to the inhibition or activation of specific biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetohydrazides
Key Observations :
Functional Group Impact :
- The chloroacetamide group in the target compound increases electrophilicity, enabling nucleophilic substitution reactions, whereas nitro groups () introduce strong electron-withdrawing effects, altering redox properties .
- Unsubstituted hydrazides () lack the chloroacetamide moiety, limiting their reactivity but improving stability under basic conditions .
Insights :
- The target compound’s synthesis likely parallels methods for analogous hydrazides (), where hydrazine hydrate reacts with ester or acyl chloride precursors.
- Higher yields in (68%) and (70–85%) suggest optimized conditions for hydrazide formation, though the target compound’s yield remains unspecified .
Physicochemical and Solid-State Properties
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like ’s 2-(4-methylthiazol-2-yl)acetohydrazide .
- Crystal Packing : Compounds with C—H···O and C—H···π interactions () exhibit stabilized crystal lattices, which could influence dissolution rates and bioavailability. The target compound’s solid-state behavior remains uncharacterized in the evidence .
Biological Activity
2-Chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride (CAS No. 1052550-07-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and molecular mechanisms, highlighting its effects on various biological systems, particularly in cancer research and antimicrobial activity.
- Molecular Formula : C8H10ClN3O2S
- Molecular Weight : 227.70 g/mol
- Synonyms : 4-Methyl-2-thiazoleacetic acid 2-(2-chloro-acetyl)hydrazide HCl
Synthesis
The synthesis of this compound involves the reaction of 4-methylthiazole with chloroacetyl chloride followed by hydrazine hydrate. The process yields a hydrochloride salt form, which enhances its solubility and stability in biological assays.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide exhibit significant anticancer properties. For instance, research has shown that thiazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanisms include:
- Microtubule Destabilization : At concentrations around 20 μM, these compounds can inhibit microtubule assembly, leading to cell cycle arrest and apoptosis .
- Caspase Activation : Induction of caspase-3 activity has been observed, indicating the activation of apoptotic pathways .
Antimicrobial Activity
The compound also demonstrates antibacterial activity against various pathogens. Studies have reported that thiazole derivatives possess significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL .
Case Studies
- Antitumor Efficacy : In a study involving the compound's analogs, it was found that certain derivatives could significantly reduce tumor size in xenograft models of breast cancer. The treatment led to a reduction in cell proliferation markers and increased apoptosis markers compared to controls.
- Antibacterial Testing : A series of experiments were conducted using disk diffusion methods on bacterial cultures. The results indicated that compounds containing the thiazole moiety exhibited potent antibacterial effects, with zones of inhibition comparable to standard antibiotics .
Research Findings Summary Table
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-chloro-N'-[(4-methyl-1,3-thiazol-2-yl)acetyl]acetohydrazide hydrochloride?
Methodological Answer:
Synthesis optimization requires careful control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., methanol/chloroform mixtures) enhance solubility and reaction efficiency, as seen in analogous hydrazide syntheses .
- Catalysts : Acetic acid is often used to catalyze condensation reactions between hydrazides and carbonyl derivatives, improving yields by stabilizing intermediates .
- Temperature : Reflux conditions (~80°C) are typical for imine bond formation, while room-temperature reactions may suffice for ketone/hydrazide condensations .
- Purification : Recrystallization from methanol or ethanol is preferred to remove unreacted starting materials, ensuring ≥90% purity .
Table 1: Comparative Synthesis Conditions for Analogous Hydrazides
| Parameter | Example 1 () | Example 2 ( ) |
|---|---|---|
| Solvent | Methanol/chloroform | Acetic acid |
| Temperature | Reflux (5 h) | Room temperature (18 h) |
| Catalyst | Acetic acid | None |
| Yield | 91% | 69% |
Advanced: How can conflicting crystallographic and spectroscopic data be resolved during structural validation?
Methodological Answer:
Contradictions between X-ray diffraction (XRD) and NMR/IR data often arise from dynamic effects (e.g., tautomerism) or solvent inclusion in crystals:
- XRD Validation : Use SHELX software to refine crystal structures, ensuring hydrogen-bonding networks match spectroscopic data . For example, C–H···O interactions observed in XRD (e.g., ) should correlate with IR carbonyl stretches (~1650–1700 cm⁻¹).
- Dynamic NMR : Variable-temperature NMR can detect tautomeric equilibria (e.g., hydrazone vs. azo forms) that XRD might miss due to static crystal packing .
- Complementary Techniques : Pair XRD with mass spectrometry (FAB-MS) to confirm molecular weight and elemental analysis for stoichiometric validation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish methyl, methylene, and aromatic protons. The thiazole ring protons typically resonate at δ 7.2–7.8 ppm, while acetohydrazide NH appears at δ 9.5–10.5 ppm .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (e.g., FAB-MS) validates molecular ion peaks and fragmentation patterns (e.g., loss of HCl from the hydrochloride salt) .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., –Cl, –F) on the thiazole ring to enhance lipophilicity and membrane permeability, as seen in related antimicrobial acetohydrazides .
- Side-Chain Engineering : Replace the 4-methylthiazole moiety with bulkier substituents (e.g., cyclobutyl groups) to probe steric effects on target binding, as demonstrated in .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial dihydrofolate reductase) before synthesizing derivatives .
Basic: What software tools are recommended for crystallographic analysis of this compound?
Methodological Answer:
- Structure Solution : SHELXD (via SHELX suite) for phase determination, particularly effective with high-resolution (<1.0 Å) data .
- Refinement : SHELXL for least-squares refinement, incorporating hydrogen-bond restraints from spectroscopic data .
- Visualization : ORTEP-3 or WinGX for generating publication-quality thermal ellipsoid diagrams .
Advanced: How does the hydrochloride salt form influence the compound’s stability and reactivity?
Methodological Answer:
- Stability : The hydrochloride salt improves crystallinity and shelf life but may hydrolyze under humid conditions. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to detect degradation products .
- Reactivity : Protonation of the hydrazide nitrogen alters nucleophilicity. Compare reaction rates of the free base vs. hydrochloride salt in nucleophilic acyl substitution reactions .
Basic: What analytical methods ensure purity during synthesis?
Methodological Answer:
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress; Rf values for the product typically range 0.4–0.6 .
- HPLC : Employ a C18 column (acetonitrile/water gradient) to quantify purity; retention times should match standards within ±0.2 minutes .
Advanced: How can computational modeling predict metabolic pathways of this compound?
Methodological Answer:
- Metabolite Prediction : Use Schrödinger’s MetaSite to simulate cytochrome P450-mediated oxidation, focusing on the thiazole and hydrazide moieties as metabolic hotspots .
- ADME Profiling : SwissADME predicts high intestinal absorption (LogP ~2.5) but potential renal excretion due to moderate hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
